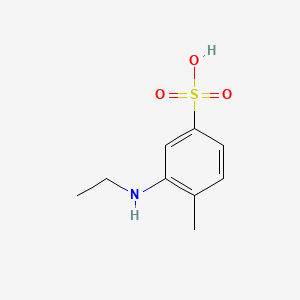

2-(Ethylamino)toluene-4-sulphonic acid

Description

Significance of Aryl Sulfonic Acids in Chemical Research

Aryl sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.comwikipedia.org These compounds are of considerable importance in both industrial and laboratory settings. Their strong acidity, often comparable to or exceeding that of mineral acids, makes them effective catalysts in a variety of organic transformations, including esterification and alkylation reactions. britannica.comcapitalresin.com Furthermore, the sulfonic acid group can be introduced into an aromatic ring through sulfonation, a fundamental electrophilic aromatic substitution reaction. numberanalytics.comwikipedia.org This functional group enhances the water solubility of organic molecules, a property that is extensively utilized in the synthesis of detergents, water-soluble dyes, and pharmaceuticals. numberanalytics.combritannica.com The ability of aryl sulfonic acids to serve as intermediates in the synthesis of a wide array of other functional groups further underscores their significance in chemical research. numberanalytics.com

Importance of Amino-Substituted Toluene (B28343) Derivatives

Toluene and its derivatives are fundamental building blocks in organic synthesis. nih.gov The introduction of an amino group to the toluene scaffold gives rise to aminotoluene derivatives, also known as toluidines, which are a critical class of intermediates. researchgate.net These compounds serve as precursors in the production of a vast range of chemicals, including dyes, pigments, pharmaceuticals, and agricultural chemicals. The position of the amino and methyl groups on the aromatic ring influences the reactivity and properties of the resulting molecule, allowing for the synthesis of a diverse array of isomers with distinct applications. The amino group, being a versatile functional group, can undergo a variety of chemical transformations, further expanding the synthetic utility of these derivatives.

Position and Relevance of N-Alkylated Aminotoluenesulfonic Acids in Modern Organic Chemistry

N-alkylated aminotoluenesulfonic acids, such as 2-(Ethylamino)toluene-4-sulphonic acid, represent a specialized subclass of amino-substituted toluene derivatives. The N-alkylation of the amino group introduces a new dimension of structural and functional diversity. This modification can influence the compound's physical and chemical properties, including its solubility, reactivity, and biological activity. monash.edu In the context of modern organic chemistry, N-alkylation is a widely employed strategy to fine-tune the characteristics of molecules for specific applications. nih.govnih.gov For instance, in the field of medicinal chemistry, N-alkylation can enhance the lipophilicity of a molecule, potentially improving its bioavailability. monash.edu In the dye industry, the nature of the N-alkyl group can have a significant impact on the color and fastness properties of the resulting dye. The synthesis of N-alkylated aminotoluenesulfonic acids often involves the alkylation of the corresponding aminotoluenesulfonic acid, a reaction that requires careful control to achieve the desired product selectively. nih.gov

Research Gaps and Future Directions for this compound Studies

A significant research gap exists in the comprehensive characterization of its physicochemical properties, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry). Furthermore, there is a lack of published studies exploring its potential applications.

Future research should aim to:

Develop and publish a detailed, optimized synthesis protocol for this compound.

Conduct a thorough analysis of its spectroscopic and physicochemical properties to create a comprehensive data profile.

Investigate its potential as an intermediate in the synthesis of novel dyes, pigments, or other functional organic materials.

Explore its potential biological activity, given the prevalence of sulfonamides in pharmaceuticals.

Addressing these research gaps would provide a more complete understanding of this compound and could unlock new applications in various fields of chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃S | nih.govlookchem.com |

| Molecular Weight | 215.27 g/mol | nih.gov |

| CAS Number | 98-40-8 | lookchem.comchemicalbook.com |

| Density | 1.309 g/cm³ | chemsrc.com |

| LogP | 2.82730 | chemsrc.com |

| SMILES | CCNc1cc(ccc1C)S(=O)(=O)O | nih.gov |

| InChI | InChI=1S/C9H13NO3S/c1-3-10-9-6-8(14(11,12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3,(H,11,12,13) | nih.gov |

Propriétés

Numéro CAS |

98-40-8 |

|---|---|

Formule moléculaire |

C9H13NO3S |

Poids moléculaire |

215.27 g/mol |

Nom IUPAC |

3-(ethylamino)-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C9H13NO3S/c1-3-10-9-6-8(14(11,12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3,(H,11,12,13) |

Clé InChI |

AHAFWLDHQAFWFO-UHFFFAOYSA-N |

SMILES canonique |

CCNC1=C(C=CC(=C1)S(=O)(=O)O)C |

Origine du produit |

United States |

Synthetic Methodologies for 2 Ethylamino Toluene 4 Sulphonic Acid

Fundamental Principles of Aromatic Sulfonation

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution, involving the attachment of a sulfonic acid group (–SO₃H) to an aromatic ring. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated sulfuric acid or fuming sulfuric acid (oleum). masterorganicchemistry.comyoutube.com The reaction is notably reversible, a characteristic that can be exploited to control product distribution. vaia.comyoutube.com

Regioselectivity in Sulfonation of Toluene (B28343) Derivatives

When a substituent is already present on the benzene (B151609) ring, it directs the incoming electrophile to specific positions. This directive influence, or regioselectivity, is crucial in the synthesis of specific isomers.

Activating Groups: The methyl (–CH₃) and ethylamino (–NHCH₂CH₃) groups are both electron-donating groups, which activate the aromatic ring towards electrophilic attack. They are classified as ortho, para-directors because they stabilize the intermediate carbocation (arenium ion) when the electrophile adds to the positions ortho or para to them. libretexts.org

Steric Hindrance: In the sulfonation of toluene, the methyl group directs the incoming sulfonic acid group to the ortho and para positions. However, the para position is sterically less hindered than the two ortho positions, which are adjacent to the bulky methyl group. quora.com Consequently, the para-substituted product, p-toluenesulfonic acid, is generally the major product, especially under conditions of thermodynamic control. vaia.comquora.com

In the context of synthesizing 2-(Ethylamino)toluene-4-sulphonic acid, if starting with 2-ethylaminotoluene, the powerful activating and ortho, para-directing effect of the ethylamino group, combined with the directing effect of the methyl group, would lead to sulfonation at the positions ortho and para to the ethylamino group. The position para to the ethylamino group is already occupied by the methyl group, and the position para to the methyl group (position 4) is ortho to the ethylamino group, making it a highly favored site for substitution.

Influence of Reaction Conditions on Sulfonation Efficiency

The outcome of sulfonation is highly dependent on the reaction conditions, which can be manipulated to favor kinetic or thermodynamic products.

Temperature: Temperature plays a critical role in determining the isomer distribution. Sulfonation of toluene at lower temperatures (e.g., 0 °C) yields a mixture of isomers where the kinetically favored products (ortho and para) are significant. vaia.com At higher temperatures (e.g., 100 °C), the reaction becomes more reversible, allowing the isomer mixture to equilibrate to the most thermodynamically stable product, which is the para isomer. vaia.com

Sulfonating Agent: The strength of the sulfonating agent affects the reaction rate. Fuming sulfuric acid (oleum), which is sulfuric acid containing excess SO₃, is a much more potent agent than concentrated sulfuric acid alone, leading to faster reaction times. youtube.comresearchgate.net

Reaction Time and Water Removal: Prolonged reaction times, especially at elevated temperatures, can favor the thermodynamic product. In a patented process, refluxing toluene with sulfuric acid while continuously removing the water formed during the reaction drives the equilibrium forward and yields a high proportion of p-toluenesulfonic acid. google.com

| Parameter | Condition | Effect on Toluene Sulfonation | Primary Isomer(s) |

| Temperature | Low (e.g., 0 °C) | Favors kinetic control | Mixture of ortho and para |

| Temperature | High (e.g., 100 °C) | Favors thermodynamic control | Predominantly para |

| Reagent | Concentrated H₂SO₄ | Standard sulfonation | Para favored |

| Reagent | Fuming H₂SO₄ (Oleum) | Faster reaction rate | Para favored |

| Water Removal | Continuous removal | Drives reaction to completion | High yield of para |

Strategies for N-Alkylation of Aromatic Amines

Introducing an ethyl group onto the nitrogen atom of an aromatic amine is the second key transformation. Several methods exist, each with distinct advantages and limitations.

Reductive Amination Approaches with Aldehydes/Ketones and Ethylamine Precursors

Reductive amination is a highly effective and selective method for preparing secondary amines. masterorganicchemistry.com This process typically involves two steps that are often performed in a single pot:

Imine Formation: The primary aromatic amine reacts with an aldehyde (in this case, acetaldehyde) to form an iminium ion intermediate.

Reduction: The iminium ion is then reduced in situ to the corresponding secondary amine.

A key advantage of this method is the avoidance of over-alkylation, a common problem with direct alkylation using alkyl halides. masterorganicchemistry.com The reaction is highly selective for the mono-alkylated product. rsc.org Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are mild enough to selectively reduce the iminium ion without reducing the starting aldehyde. masterorganicchemistry.com More recently, methods using carboxylic acids as the alkylating agent precursor with a silane (B1218182) reductant have also been developed. worktribe.comrsc.org

Alkylation Reactions Using Ethyl Halides or Alcohols

The direct reaction of an aromatic amine with an ethyl halide, such as ethyl bromide or ethyl iodide, is a classical method for N-alkylation. google.com The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.cayoutube.com

However, this reaction is notoriously difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where the product is further alkylated to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This results in a mixture of products that can be difficult to separate. youtube.com To favor mono-alkylation, a large excess of the starting amine can be used, although this is not always practical or economical. tminehan.com Using a base like triethylamine (B128534) can also help by neutralizing the acid produced during the reaction. koreascience.kr N-alkylation using alcohols is also possible, often requiring a catalyst. organic-chemistry.org

Amine Alkylation through Nucleophilic Substitution (SN2)

The mechanism underlying the alkylation of amines with alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. ucalgary.capearson.com

Step 1: Nucleophilic Attack: The reaction is initiated by the nitrogen atom of the amine, which uses its lone pair of electrons to attack the electrophilic carbon atom of the ethyl halide. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the C-Br (or C-I) bond is broken. ucalgary.ca

Step 2: Deprotonation: The initial product is an ammonium salt, which carries a positive charge on the nitrogen atom. A base, which can be another molecule of the starting amine or an added base like triethylamine, then removes a proton from the nitrogen to yield the neutral secondary amine product. ucalgary.cayoutube.com

The primary drawback of this SN2 approach for synthesizing primary or secondary amines is that the newly formed amine product can itself act as a nucleophile, competing with the starting material and leading to polyalkylation. masterorganicchemistry.com

| Method | Alkylating Agent | Mechanism | Advantages | Disadvantages |

| Reductive Amination | Acetaldehyde (B116499) | Imine formation followed by reduction | High selectivity for mono-alkylation; avoids over-alkylation. masterorganicchemistry.com | Requires specific, sometimes toxic, reducing agents (e.g., NaBH₃CN). |

| Direct Alkylation | Ethyl Halide (e.g., C₂H₅Br) | Nucleophilic Substitution (SN2) | Simple reagents. google.com | Poor selectivity; often produces a mixture of primary, secondary, tertiary, and quaternary amines. youtube.commasterorganicchemistry.com |

| Alkylation with Alcohol | Ethanol (B145695) | Catalytic N-alkylation | Alcohols are less toxic and cheaper than halides. | Requires a catalyst and often higher temperatures. organic-chemistry.org |

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be broadly categorized into two primary approaches: the sulfonation of an ethylamino-substituted toluene precursor or the N-alkylation of a pre-sulfonated aminotoluene. Each of these routes presents distinct advantages and challenges in terms of regioselectivity and reaction control.

Synthesis via Ethylamino Precursors followed by Sulfonation

This classical approach involves the initial synthesis of N-ethyl-o-toluidine, which is subsequently sulfonated to yield the target compound. The sulfonation of N-ethyl-o-toluidine is typically achieved using a strong sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). caltech.edu

The reaction mechanism proceeds through an electrophilic aromatic substitution, where the electrophile (SO₃) attacks the electron-rich aromatic ring of N-ethyl-o-toluidine. The directing effect of the ethylamino and methyl groups influences the position of the incoming sulfo group. The ethylamino group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In this case, the sulfonic acid group is introduced at the para-position relative to the ethylamino group and meta- to the methyl group, resulting in the formation of this compound.

A general procedure analogous to the sulfonation of o-toluidine (B26562) involves heating N-ethyl-o-toluidine with an excess of fuming sulfuric acid. caltech.eduorgsyn.org The reaction temperature and time are critical parameters that need to be carefully controlled to ensure optimal yield and minimize the formation of by-products. For instance, a typical procedure might involve heating the mixture at approximately 180°C for several hours. caltech.edu The work-up procedure generally involves dilution of the reaction mixture with water, followed by neutralization and isolation of the product.

Table 1: Illustrative Reaction Conditions for Sulfonation of N-ethyl-o-toluidine

| Parameter | Value/Condition | Source |

| Starting Material | N-ethyl-o-toluidine | Inferred |

| Sulfonating Agent | Fuming Sulfuric Acid (20% SO₃) | caltech.edu |

| Molar Ratio | 2 moles of acid to 1 mole of toluidine | caltech.edu |

| Temperature | 180°C | caltech.edu |

| Reaction Time | 10 hours | caltech.edu |

| Work-up | Dilution with water, neutralization | orgsyn.org |

It is important to note that while this method is conceptually straightforward, the harsh reaction conditions can lead to charring and the formation of isomeric and di-sulfonated by-products, necessitating purification steps to obtain the desired product in high purity.

Synthesis via Sulfonated Toluene Precursors followed by N-Alkylation

An alternative strategy for the synthesis of this compound involves the N-alkylation of a pre-sulfonated toluene precursor, namely 4-aminotoluene-2-sulfonic acid. This approach circumvents the need for direct sulfonation of the more complex N-ethyl-o-toluidine. However, the N-alkylation of aminosulfonic acids can be challenging due to the deactivating effect of the sulfonic acid group on the nucleophilicity of the amino group.

The reaction would typically involve treating 4-aminotoluene-2-sulfonic acid with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base. The base is required to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic ethylating agent.

The choice of solvent and reaction conditions is crucial for the success of this N-alkylation. A polar aprotic solvent may be employed to dissolve the starting materials and facilitate the reaction. The temperature would need to be carefully optimized to promote the reaction without causing degradation of the starting material or product.

While this route is theoretically plausible, there is a lack of specific documented procedures in the readily available scientific literature for the direct N-ethylation of 4-aminotoluene-2-sulfonic acid to produce this compound. This suggests that this route may be less commonly employed in practice, potentially due to challenges in achieving high yields and selectivity.

One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly focuses on the development of one-pot and multicomponent reactions (MCRs) to enhance efficiency, reduce waste, and simplify operational procedures. isca.meisca.inresearchgate.net In the context of synthesizing this compound, a hypothetical one-pot approach could involve the reaction of o-toluidine, an ethylating agent, and a sulfonating agent in a single reaction vessel.

Such a strategy would rely on the careful selection of reagents and the orchestration of reaction conditions to favor the desired sequence of N-alkylation and sulfonation. For instance, a Lewis acid catalyst, such as p-toluenesulfonic acid (PTSA), could potentially be employed to facilitate one or both of the reaction steps. isca.meisca.inresearchgate.net

A plausible multicomponent reaction could involve the condensation of o-toluidine, acetaldehyde (as a precursor to the ethyl group), and a source of sulfur trioxide in the presence of a suitable catalyst. However, the development of such a specific MCR for this target molecule would require significant research and optimization to control the chemo- and regioselectivity of the transformations. While the principles of one-pot and multicomponent reactions are well-established, their specific application to the synthesis of this compound is not widely reported, indicating an area for potential future research.

Solid-State and Solvent-Free Synthesis Techniques

In recent years, there has been a growing interest in the development of environmentally benign synthetic methods, including solid-state and solvent-free reactions. researchgate.net Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), is a prominent example of a solid-state synthesis technique. researchgate.netnih.govmdpi.com

A potential solvent-free approach for the synthesis of this compound could involve the mechanochemical sulfonation of N-ethyl-o-toluidine. This would typically involve grinding the solid N-ethyl-o-toluidine with a solid sulfonating agent, such as sodium bisulfate in the presence of a dehydrating agent like phosphorus pentoxide. researchgate.net The mechanical forces generated during milling can facilitate the reaction in the absence of a solvent, often leading to shorter reaction times and reduced waste.

Table 2: Potential Solid-State Reaction Components

| Component | Role | Source |

| N-ethyl-o-toluidine | Starting Material | Inferred |

| Sodium bisulfate monohydrate | Sulfonating Agent Precursor | researchgate.net |

| Phosphorus pentoxide | Dehydrating Agent | researchgate.net |

| High-speed ball milling | Energy Input | researchgate.net |

This solvent-free approach offers advantages in terms of reduced environmental impact and potentially different selectivity compared to solution-phase reactions. However, as with one-pot strategies, the specific application of mechanochemistry to the synthesis of this compound is not well-documented and would require experimental validation and optimization. The general principles of solid-state sulfonation suggest that this is a viable, albeit less conventional, synthetic route. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Ethylamino Toluene 4 Sulphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be constructed.

In a ¹H NMR spectrum of 2-(Ethylamino)toluene-4-sulphonic acid, distinct signals corresponding to each unique proton environment are expected. The aromatic region would display a complex pattern due to the substitution on the benzene (B151609) ring. The proton on C5, situated between the two substituents, would likely appear as a doublet. The proton on C3, ortho to the ethylamino group, would also be a doublet, while the proton on C6, ortho to the sulfonic acid group, would appear as a doublet of doublets due to coupling with the other two aromatic protons.

The ethylamino group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, from coupling to the methylene protons. The proton on the nitrogen (N-H) would typically appear as a broad singlet, though it can sometimes couple with the adjacent methylene protons. The methyl group attached to the toluene (B28343) ring would be a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (on C3) | 7.0 - 7.3 | d | |

| Aromatic H (on C5) | 7.5 - 7.8 | d | |

| Aromatic H (on C6) | 7.4 - 7.7 | dd | |

| NH (amino) | 3.5 - 4.5 | br s | Shift and broadening are solvent-dependent. |

| CH₂ (ethyl) | 3.1 - 3.4 | q | Quartet due to coupling with adjacent CH₃. |

| CH₃ (ring) | 2.3 - 2.5 | s |

Note: Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are anticipated. The chemical shifts are heavily influenced by the electronic effects of the substituents. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing, causing a downfield shift (deshielding) for the carbon it is attached to (C4). Conversely, the ethylamino group (-NHCH₂CH₃) is electron-donating, causing an upfield shift (shielding) for the carbons ortho and para to it (C3, C5, and C1), though the C1 shift is also influenced by the methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-CH₃) | 140 - 145 |

| C2 (C-NH) | 145 - 150 |

| C3 | 115 - 120 |

| C4 (C-SO₃H) | 135 - 140 |

| C5 | 128 - 132 |

| C6 | 125 - 130 |

| CH₂ (ethyl) | 40 - 45 |

| CH₃ (ring) | 20 - 25 |

Note: Predicted values are based on the analysis of analogous compounds like p-toluenesulfonic acid chemicalbook.com and principles of substituent effects. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com Key expected correlations (cross-peaks) would be observed between:

The methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

The aromatic protons on adjacent carbons (e.g., H5 with H6).

The N-H proton and the adjacent methylene (-CH₂) protons, depending on the solvent and exchange rate.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the ethyl CH₂ proton quartet to the ethyl CH₂ carbon signal.

Correlations from the ring methyl protons to carbons C1, C2, and C6.

Correlations from the ethyl methylene (-CH₂) protons to the C2 carbon of the aromatic ring, confirming the point of attachment.

Correlations from the aromatic proton H3 to carbons C1, C2, and C5, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups. avantesusa.com IR and Raman spectroscopy are complementary techniques governed by different selection rules; IR activity requires a change in dipole moment during a vibration, while Raman activity requires a change in polarizability. libretexts.orgfsu.edu

The sulfonic acid group (-SO₃H) attached to an aromatic ring gives rise to several strong and characteristic absorption bands in both IR and Raman spectra. asianpubs.org

O=S=O Stretching: The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. The asymmetric stretch typically appears as a strong band in the IR spectrum around 1170-1200 cm⁻¹, while the symmetric stretch is found near 1010-1040 cm⁻¹. asianpubs.orgresearchgate.net

S-O Stretching: The stretching vibration of the single S-O bond (part of S-OH) is usually observed in the 890-930 cm⁻¹ region.

SO₂ Deformations: Bending and wagging modes of the SO₂ moiety occur at lower frequencies, typically in the 500-650 cm⁻¹ range. asianpubs.org

Table 3: Characteristic Vibrational Frequencies for the Aromatic Sulfonic Acid Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3000 - 3400 | Broad |

| S=O Asymmetric Stretch | 1170 - 1200 | Strong (IR) |

| S=O Symmetric Stretch | 1010 - 1040 | Strong (IR, Raman) |

| S-O Stretch | 890 - 930 | Medium |

| C-S Stretch | 730 - 770 | Medium |

Note: Frequencies are based on data from related compounds like p-toluenesulfonic acid. asianpubs.orgresearchgate.net

The ethylamino group also presents a set of distinct vibrational modes that confirm its presence and bonding environment.

N-H Stretching: For a secondary amine, a single, moderately intense N-H stretching band is expected in the region of 3300-3500 cm⁻¹. Its position and shape can be affected by hydrogen bonding.

N-H Bending: The in-plane bending (scissoring) vibration of the N-H bond usually appears as a medium to weak band around 1500-1550 cm⁻¹.

C-N Stretching: The stretching of the aromatic C-N bond and the aliphatic C-N bond will occur in the fingerprint region, typically between 1250-1350 cm⁻¹ and 1020-1220 cm⁻¹, respectively.

C-H Vibrations: The aliphatic C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Their bending (scissoring and rocking) modes appear in the 1375-1465 cm⁻¹ range.

Table 4: Characteristic Vibrational Frequencies for the Ethylamino Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Asymmetric/Symmetric Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| N-H Bend | 1500 - 1550 | Medium to Weak |

| C-H Bend (Scissoring) | 1440 - 1465 | Medium |

Investigation of Intermolecular Hydrogen Bonding

The structure of this compound, featuring both a sulfonic acid group (-SO₃H) and a secondary amine group (-NH-), provides sites for extensive intermolecular hydrogen bonding. These interactions are critical in determining the physical properties of the compound, such as its melting point, solubility, and crystal packing.

In the solid state, it is anticipated that strong hydrogen bonds will form between the acidic proton of the sulfonic acid group and the lone pair of electrons on the nitrogen atom of the ethylamino group of an adjacent molecule. Furthermore, the oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors and can interact with the hydrogen atom of the secondary amine. This can lead to the formation of complex, three-dimensional hydrogen-bonded networks. researchgate.netnih.gov

Studies on similar molecules, such as aminobenzenesulfonic acids, have shown that the presence of both acidic and basic functional groups leads to the formation of zwitterionic structures in the solid state, where the proton from the sulfonic acid group is transferred to the amino group. This results in strong electrostatic interactions and a robust hydrogen-bonding network. The investigation of intermolecular hydrogen bonding in ortho-substituted benzenesulfonic acids using Density Functional Theory (DFT) has revealed that the formation of various types of intramolecular and intermolecular hydrogen bonds significantly affects their properties. mdpi.com In the case of this compound, the ethyl group on the nitrogen atom may introduce steric effects that influence the preferred hydrogen bonding motifs.

The nature of the solvent environment can also influence hydrogen bonding. In polar, protic solvents, the compound will likely form hydrogen bonds with solvent molecules, which can affect its conformation in solution. nih.gov Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy would be instrumental in studying these interactions, as the stretching frequencies of the O-H, N-H, and S=O bonds are sensitive to their involvement in hydrogen bonding.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C₉H₁₃NO₃S.

| Element | Count | Atomic Mass | Total Mass |

| Carbon | 9 | 12.00000 | 108.00000 |

| Hydrogen | 13 | 1.00783 | 13.10179 |

| Nitrogen | 1 | 14.00307 | 14.00307 |

| Oxygen | 3 | 15.99491 | 47.98473 |

| Sulfur | 1 | 31.97207 | 31.97207 |

| Total | 215.06166 |

An experimental HRMS measurement yielding a mass value very close to 215.06166 Da would confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing detailed structural information. For this compound (precursor ion [M+H]⁺ at m/z 216.0694), several fragmentation pathways can be predicted based on the fragmentation of related compounds like alkylbenzenesulfonic acids. researchgate.net

A primary fragmentation pathway for aromatic sulfonic acids is the loss of the sulfonic acid group. Key predicted fragmentation steps include:

Loss of SO₃: A characteristic fragmentation for sulfonic acids, leading to a fragment ion corresponding to the aminotoluene cation.

Loss of the ethyl group: Cleavage of the C-N bond can result in the loss of an ethyl radical.

Cleavage of the aromatic ring: More energetic collisions can lead to the fragmentation of the benzene ring itself.

Studies on the fragmentation of benzenesulfonates have shown a characteristic loss of SO₂. aaqr.org For N-ethyl-p-toluenesulfonamide, a related compound, mass spectra show characteristic peaks that can be used for comparison. massbank.eu Analysis of N-methyl amino acids by ESI-MS/MS has demonstrated that the loss of water and carbon monoxide from the protonated molecule is a common fragmentation, leading to the formation of an immonium ion, which could also be a possible fragmentation pathway for the title compound. nih.gov

A plausible fragmentation pathway for protonated this compound is initiated by the loss of a neutral water molecule from the sulfonic acid group, followed by the loss of sulfur dioxide.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like sulfonic acids. nih.govarxiv.orgresearchgate.net It allows for the generation of intact molecular ions, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, with minimal fragmentation in the ion source.

For this compound, ESI-MS would be the method of choice for generating the precursor ion for MS/MS analysis. In positive ion mode, the secondary amine is a likely site of protonation, yielding a strong [M+H]⁺ signal at m/z 216.0694. In negative ion mode, deprotonation of the highly acidic sulfonic acid group would produce an intense [M-H]⁻ ion at m/z 214.0538. The choice of ionization mode can be optimized to achieve the best sensitivity and most informative fragmentation in subsequent MS/MS experiments. The use of an acidic mobile phase in liquid chromatography coupled with ESI-MS can enhance the detection sensitivity in positive ion mode. nih.gov

X-ray Diffraction (XRD) Analysis

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the publicly available literature. However, based on the crystal structures of related compounds, such as other aminobenzenesulfonic acids and sulfonamides, we can predict the key structural features that would be revealed by such an analysis. researchgate.netnih.gov

A single-crystal XRD study would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the ethylamino group relative to the aromatic ring. It would also unequivocally map the three-dimensional network of intermolecular hydrogen bonds. Such an analysis of substituted 2-aminobicyclo derivatives has been used to unambiguously establish their relative configurations. diamond.ac.uk

It is highly probable that the compound crystallizes as a zwitterion, with the sulfonic acid proton transferred to the amino group. The crystal structure would likely reveal a layered or channeled architecture stabilized by a network of N-H···O and potentially C-H···O hydrogen bonds. The precise packing arrangement would be influenced by the steric bulk of the ethyl group and the electronic properties of the substituents on the benzene ring.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline solid, providing insights into its crystal structure, phase purity, and degree of crystallinity.

For this compound, which is expected to be a crystalline solid, PXRD analysis would yield a pattern of peaks at specific two-theta (2θ) angles. The position and intensity of these peaks are governed by the arrangement of atoms within the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ).

While specific, experimentally-derived PXRD data for this compound is not widely available in public literature, a hypothetical dataset is presented below to illustrate the expected outcome of such an analysis. The data is modeled on typical patterns observed for similar aromatic sulfonic acid derivatives.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 70 |

| 21.0 | 4.23 | 85 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 60 |

| 29.3 | 3.05 | 30 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The analysis of such a pattern would allow researchers to:

Confirm Crystalline Nature: The presence of sharp peaks, rather than a broad hump, would confirm the crystalline structure of the compound.

Identify the Crystalline Phase: The unique set of peak positions and intensities can be used to identify the specific crystalline form or polymorph of the compound.

Assess Purity: The absence of unexpected peaks would indicate a high degree of phase purity.

Elemental Compositional Analysis

Elemental analysis is crucial for verifying the empirical and molecular formula of a synthesized compound. For an organic compound containing sulfur like this compound, CHNS analysis and EDX spectroscopy are complementary techniques that provide quantitative and qualitative elemental information.

CHNS analysis is a combustion-based technique that provides the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This is a fundamental method for confirming the elemental composition of a pure organic compound. The molecular formula for this compound is C₉H₁₃NO₃S, with a molecular weight of 215.27 g/mol . researchgate.netnih.gov

The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from a CHNS analyzer are then compared to these theoretical values to confirm the purity and identity of the compound.

Theoretical vs. Expected Experimental CHNS Analysis Data for this compound

| Element | Theoretical Weight % | Expected Experimental Weight % (Illustrative) |

| Carbon (C) | 50.22% | 50.15 ± 0.3% |

| Hydrogen (H) | 6.09% | 6.15 ± 0.3% |

| Nitrogen (N) | 6.51% | 6.45 ± 0.3% |

| Sulfur (S) | 14.90% | 14.80 ± 0.3% |

Note: The experimental values are illustrative and represent a typical range of accuracy for modern CHNS analyzers.

A close correlation between the experimental and theoretical percentages for carbon, hydrogen, nitrogen, and sulfur would provide strong evidence for the correct synthesis and purity of this compound.

Energy-Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique used for the elemental analysis of a sample. researchgate.net It is often coupled with scanning electron microscopy (SEM) to provide elemental information about the sample's surface. When the sample is bombarded with a high-energy electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. muanalysis.com

For this compound, an EDX analysis would be expected to detect the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S). While hydrogen (H) is not detectable by EDX, the presence and relative distribution of the other key elements can be confirmed.

When combined with SEM, EDX can be used for elemental mapping, which visually displays the distribution of each element across the sample's surface. This would be particularly useful for assessing the homogeneity of the compound.

Expected Elemental Peaks in EDX Spectrum of this compound

| Element | Characteristic X-ray Line | Expected Energy (keV) |

| Carbon | Kα | 0.277 |

| Nitrogen | Kα | 0.392 |

| Oxygen | Kα | 0.525 |

| Sulfur | Kα | 2.307 |

Note: The expected energy values are approximate and can vary slightly depending on the instrument and its calibration.

An EDX spectrum of a pure and homogeneous sample of this compound would show peaks corresponding to C, N, O, and S, with their relative intensities reflecting their atomic concentrations. The elemental maps would show a uniform distribution of these elements across the analyzed area, further confirming the compound's homogeneity.

Computational Chemistry and Theoretical Investigations of 2 Ethylamino Toluene 4 Sulphonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for predicting the properties of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular attributes with a good balance of accuracy and computational cost. For 2-(Ethylamino)toluene-4-sulphonic acid, DFT calculations can provide deep insights into its fundamental characteristics.

Optimized Molecular Geometries and Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves the spatial relationship between the substituted benzene (B151609) ring and its ethylamino and sulphonic acid functional groups.

The benzene ring itself is largely planar, but the substituents can adopt various conformations. The ethylamino group (-NH-CH2CH3) has rotational freedom around the C-N and N-C bonds, leading to different conformers. Similarly, the sulphonic acid group (-SO3H) can exhibit rotation around the C-S bond. DFT calculations are used to find the global minimum on the potential energy surface, which corresponds to the most stable conformer.

These calculations typically predict specific bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the benzene ring are expected to be around 1.39-1.40 Å, characteristic of an aromatic system. The C-N bond length of the ethylamino group and the C-S bond of the sulphonic acid group will have values influenced by their electronic interaction with the aromatic ring. The geometry of the sulphonic acid group is expected to be tetrahedral around the sulfur atom. wikipedia.org

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar molecules and may vary depending on the level of theory and basis set used.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | ~1.40 Å | |

| C-S | ~1.78 Å | |

| S-O | ~1.45 Å (double bond) | |

| S-OH | ~1.60 Å (single bond) | |

| Bond Angle | C-N-C | ~120° |

| C-S-O | ~106° | |

| O-S-O | ~113° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

| C-C-S-O | Varies with conformation |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom of the ethylamino group, due to the electron-donating nature of the amino group. The LUMO, conversely, is likely to be distributed over the benzene ring and the electron-withdrawing sulphonic acid group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These are illustrative values based on general principles for similar aromatic compounds.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a color-coded map where different colors indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas represent regions of low electron density and positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

In the MEP map of this compound, the oxygen atoms of the sulphonic acid group and the nitrogen atom of the ethylamino group are expected to be regions of high electron density (red or yellow). The hydrogen atoms of the sulphonic acid and amino groups, as well as the areas around the sulfur atom, are likely to be electron-deficient (blue). This map is invaluable for predicting how the molecule will interact with other charged or polar species. shd-pub.org.rs

Simulated Spectroscopic Data (IR, Raman, NMR) and Experimental Correlation

DFT calculations can be used to simulate various spectroscopic data, which can then be compared with experimental results to validate the computational model.

Infrared (IR) and Raman Spectroscopy: Simulated IR and Raman spectra are based on the calculated vibrational frequencies of the molecule. Specific functional groups exhibit characteristic vibrational modes. For this compound, key predicted peaks would include N-H stretching vibrations from the amino group, S=O and S-O stretching from the sulphonic acid group, and C-H and C=C stretching from the aromatic ring and alkyl chain. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated and are highly sensitive to the electronic environment of each nucleus (e.g., ¹H, ¹³C). The predicted chemical shifts for the protons and carbons in the benzene ring, the ethyl group, and near the nitrogen and sulfur atoms can be correlated with experimental NMR data to confirm the molecular structure. nih.gov

Aromaticity Indices and Ring Current Analysis

Aromaticity is a fundamental concept in organic chemistry, and several computational indices have been developed to quantify it. tsijournals.com

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. nih.gov For this compound, the HOMA value is expected to be slightly less than 1 due to the influence of the substituents.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. A negative NICS value at the center of the ring indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. The magnitude of the negative NICS value correlates with the degree of aromaticity.

Quantum Chemical Parameters and Reactivity Descriptors

From the calculated HOMO and LUMO energies, a range of quantum chemical parameters can be derived to describe the global reactivity of the molecule. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 3: Quantum Chemical Parameters and Reactivity Descriptors for this compound (Note: These parameters are derived from HOMO and LUMO energies and provide a theoretical framework for reactivity.)

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These descriptors collectively suggest that while this compound is a stable aromatic compound, the interplay of its electron-donating and electron-withdrawing groups creates specific sites of reactivity, which can be rationally understood and predicted through computational methods.

Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are fundamental concepts in chemical reactivity theory. They are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating higher stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Without experimental or calculated HOMO and LUMO energies for this compound, a data table for these indices cannot be constructed.

Fukui Functions for Site-Specific Reactivity Prediction

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. ontosight.ai By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can predict the reactivity of different parts of the molecule. ontosight.ai For this compound, this would reveal how the ethylamino group, the toluene (B28343) ring, and the sulfonic acid group influence its reactive properties.

A hypothetical data table for condensed Fukui functions would pinpoint the specific atoms most susceptible to attack. However, no studies providing these calculations for the target molecule have been identified.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of a compound's behavior in different phases, particularly in solution.

Solvation Dynamics and Solvent Interaction Models

Understanding how this compound interacts with solvents is crucial for its application in various chemical processes. MD simulations can model the formation of solvation shells around the molecule, identifying key intermolecular interactions such as hydrogen bonding between the sulfonic acid and ethylamino groups with polar solvent molecules like water. The orientation and residence time of solvent molecules around the solute can be quantified.

Aggregation and Self-Assembly Propensities

Due to its amphiphilic nature, with a hydrophobic substituted toluene core and a hydrophilic sulfonic acid group, this compound may exhibit a tendency to aggregate or self-assemble in solution, particularly at higher concentrations. MD simulations could predict the formation of micelles or other aggregates, providing insights into the critical aggregation concentration and the structure of the resulting assemblies. Such information is vital for formulation and process design.

Reaction Chemistry and Derivatization of 2 Ethylamino Toluene 4 Sulphonic Acid

Reactions Involving the Sulfonic Acid Group

The sulfonic acid (-SO₃H) group is a strong acid functionality that dictates many of the compound's physical properties, such as its water solubility. cymitquimica.com It is the primary site for reactions involving salt formation, conversion to more reactive sulfonyl derivatives, and removal from the aromatic ring.

Formation of Sulfonate Salts and Their Behavior

As a strong acid, 2-(ethylamino)toluene-4-sulphonic acid readily reacts with bases (e.g., sodium hydroxide (B78521), sodium carbonate) to form the corresponding sulfonate salts. orgsyn.orgspegroup.ru This acid-base neutralization is a standard reaction for sulfonic acids.

General Reaction: CH₃C₆H₃(NHCH₂CH₃)SO₃H + NaOH → CH₃C₆H₃(NHCH₂CH₃)SO₃Na + H₂O

The formation of sulfonate salts is crucial for several reasons. The salts, such as the sodium salt, are typically crystalline solids. orgsyn.org This property is often exploited in the purification of the acid itself or in downstream applications where a solid, water-soluble form is preferred. The solubility and other physical properties of the salt can be modulated by the choice of the counter-ion. nih.gov For instance, in the context of dye manufacturing, the sodium salt of a sulfonic acid derivative is often precipitated from a reaction mixture by increasing the ionic strength of the solution, for example, by adding a saturated sodium chloride solution. spegroup.ru The sulfonic acid group, and its salts, are frequently incorporated into dye structures to ensure water solubility, a critical attribute for their application in textile dyeing. nih.gov

Conversion to Sulfonyl Halides and Esters

The sulfonic acid group can be converted into more reactive intermediates, such as sulfonyl halides (typically chlorides), which are versatile precursors for other derivatives. The standard method for this transformation involves reacting the sulfonic acid or its sodium salt with a halogenating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). byu.edu

General Reaction (to Sulfonyl Chloride): CH₃C₆H₃(NHCH₂CH₃)SO₃H + PCl₅ → CH₃C₆H₃(NHCH₂CH₃)SO₂Cl + POCl₃ + HCl

These resulting sulfonyl chlorides are valuable electrophiles. They can react with alcohols or phenols in the presence of a base to form sulfonate esters. nih.govwikipedia.org For example, a reaction with ethanol (B145695) would yield ethyl 2-(ethylamino)toluene-4-sulfonate.

General Reaction (to Sulfonate Ester): CH₃C₆H₃(NHCH₂CH₃)SO₂Cl + CH₃CH₂OH → CH₃C₆H₃(NHCH₂CH₃)SO₃CH₂CH₃ + HCl

Sulfonate esters are significant in organic synthesis, as the sulfonate group (e.g., tosylate) is an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org The synthesis of ethyl p-toluenesulfonate from p-toluenesulfonyl chloride is a well-documented example of this type of reaction. nih.gov

Desulfonation Studies

Sulfonation of aromatic rings is a reversible electrophilic substitution reaction. spegroup.ru The sulfonic acid group can be removed from the aromatic ring, a process known as desulfonation, by heating the sulfonic acid in the presence of a dilute aqueous acid, typically sulfuric or hydrochloric acid. wikipedia.org

General Reaction: CH₃C₆H₃(NHCH₂CH₃)SO₃H + H₂O --(H⁺, Δ)--> CH₃C₆H₄NHCH₂CH₃ + H₂SO₄

This reaction proceeds via the reverse mechanism of sulfonation. The protonated sulfonic acid group is displaced by a proton (electrophilic substitution), regenerating the parent aromatic compound, in this case, N-ethyl-p-toluidine. The equilibrium is driven towards the desulfonated product by the presence of a large excess of water. This reaction is a general feature for aryl sulfonic acids. wikipedia.org

Reactions Involving the Ethylamino Group

The secondary amine (-NHCH₂CH₃) group is nucleophilic and is the site for reactions such as acylation, alkylation, and, most importantly for its role in dye chemistry, diazotization followed by coupling.

Acylation, Sulfonylation, and Alkylation of the Nitrogen Atom

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles.

Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group onto the nitrogen, forming an N-acylated derivative (an amide). This reaction is analogous to the Friedel-Crafts acylation but occurs on the amino substituent. rsc.org

Sulfonylation: Similarly, the amine can react with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a sulfonamide.

Alkylation: Further alkylation of the secondary amine can occur by reaction with an alkyl halide, leading to a tertiary amine. The N-alkylation of aromatic amines with alcohols is a known industrial process, often requiring catalysts and elevated temperatures and pressures. google.comresearchgate.net

These reactions modify the electronic properties and steric environment of the nitrogen atom, which can be used to tune the final properties of a molecule derived from this intermediate.

| Reaction Type | Electrophile Example | Product Functional Group |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Aryl-N-alkylacetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-Aryl-N-alkylsulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

Diazotization and Subsequent Coupling Reactions for Azo Compound Synthesis

While primary aromatic amines are typically used for diazotization, secondary amines like this compound can also undergo related reactions. The most significant application for aromatic amines in this class is the synthesis of azo dyes. nih.gov This process is a cornerstone of industrial organic chemistry. nih.gov

Diazotization: The aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). unb.caekb.eg This converts the amino group into a diazonium salt.

Azo Coupling: The resulting diazonium salt is a weak electrophile that reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542), naphthol, or another aniline (B41778) derivative, in an electrophilic aromatic substitution reaction. wikipedia.orgcuhk.edu.hk This forms the characteristic azo linkage (-N=N-), which acts as a chromophore, imparting color to the final molecule. nih.gov

The sulfonic acid group on the diazo component, this compound, plays a critical role by conferring water solubility to the resulting azo dye, which is essential for its application in dyeing textiles. The specific color of the dye can be fine-tuned by the choice of the coupling partner. unb.ca

Table of Azo Coupling Reactions

| Diazonium Component Precursor | Coupling Component Example | Resulting Azo Dye Class | Key Features |

| This compound | 2-Naphthol | Monoazo Dye | The sulfonic acid group provides water solubility; the naphthol component contributes to the final color, often in the orange-red range. wikipedia.org |

| This compound | N,N-Dimethylaniline | Monoazo Dye | Coupling occurs para to the dimethylamino group, yielding dyes often in the yellow-orange range. wikipedia.org |

| This compound | Salicylic Acid | Monoazo Dye | The resulting dye contains a carboxylate group, which can act as a binding site for mordant dyeing. unb.ca |

This two-step synthesis is highly versatile and is responsible for the production of over 60% of all commercial dyes. nih.gov

Amine-Based Cyclization Reactions

The ethylamino group in this compound serves as a key functional handle for the synthesis of various heterocyclic systems through cyclization reactions. While direct examples involving this specific molecule are not extensively documented, its structure is analogous to precursors used in well-established heterocyclic syntheses.

One of the most significant applications of aromatic amines in cyclization is the formation of benzothiazoles. organic-chemistry.orgresearchgate.net Typically, this synthesis involves the condensation of a 2-aminobenzenethiol with a carboxylic acid or its derivative. mdpi.comthieme-connect.de Although this compound lacks the ortho-thiol group, analogous cyclization strategies could be envisioned. For instance, if a suitable reactive group were introduced at the ortho position to the amine, intramolecular cyclization could be triggered. Furthermore, reactions involving the amine itself are possible; for example, Brønsted acids like polyphosphoric acid (PPA) can catalyze the intramolecular cyclization of arylamino derivatives to form quinolone structures. mdpi.com Such a reaction with this compound could potentially lead to complex sulfonated quinolone derivatives.

The synthesis of benzothiazoles can be achieved through various methods, including the reaction of 2-aminobenzenethiols with carboxylic acids, acyl chlorides, or nitriles under different catalytic conditions. organic-chemistry.orgmdpi.comthieme-connect.de These reactions highlight the versatility of the amino group in forming heterocyclic rings.

Table 1: Potential Amine-Based Cyclization Reactions

| Reaction Type | Potential Reagents | Potential Product Class | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Polyphosphoric Acid (PPA) | Sulfonated Quinolone Derivatives | mdpi.com |

| Benzothiazole Synthesis Analogue (requires prior functionalization) | Carboxylic Acids, Aldehydes, Nitriles | Substituted Benzothiazole Derivatives | organic-chemistry.orgmdpi.com |

Electrophilic Aromatic Substitution Reactions on the Toluene (B28343) Ring

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying the aromatic core of this compound. The regiochemical outcome of these reactions is dictated by the electronic and steric effects of the three existing substituents: the methyl group, the ethylamino group, and the sulfonic acid group.

The directing effects of the substituents on the toluene ring determine the position of attack by an incoming electrophile. The ethylamino group (-NHCH₂CH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is also an activating, ortho-, para-director. In contrast, the sulfonic acid group (-SO₃H) is a strong deactivating group and a meta-director. youtube.com

The positions available for substitution are C3, C5, and C6 (numbering C1 as the methyl-bearing carbon). The powerful activating effect of the ethylamino group at C2 dominates, strongly directing substitution to its ortho (C3) and para (C5) positions. The sulfonic acid group at C4 also directs to these same positions (meta to itself), reinforcing this regioselectivity. The methyl group at C1 activates the C6 position. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions.

Table 2: Directing Effects of Substituents on the Toluene Ring

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -CH₃ (Methyl) | 1 | Activating | Ortho, Para | 2, 4, 6 |

| -NHCH₂CH₃ (Ethylamino) | 2 | Strongly Activating | Ortho, Para | 3, 5 |

| -SO₃H (Sulfonic Acid) | 4 | Strongly Deactivating | Meta | 3, 5 |

Based on the regioselectivity analysis, specific electrophilic aromatic substitution reactions can be predicted.

Nitration : This reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.commasterorganicchemistry.com For substrates containing sulfonic acid groups, reaction conditions, particularly temperature, must be carefully controlled to prevent undesired side reactions such as desulfonation. sciencemadness.org Nitration of this compound is expected to yield a mixture of 2-(ethylamino)-3-nitro-toluene-4-sulphonic acid and 2-(ethylamino)-5-nitro-toluene-4-sulphonic acid. The presence of an aromatic sulfonic acid can sometimes have a para-directive effect in nitration reactions. google.com

Halogenation : The introduction of a halogen (Cl or Br) onto the aromatic ring is achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃). masterorganicchemistry.com The reaction proceeds via a standard electrophilic aromatic substitution mechanism. libretexts.org Halogenation of this compound would similarly be directed to the C3 and C5 positions, yielding the corresponding chloro- or bromo-derivatives.

Sulfonation : Sulfonation involves treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comspegroup.ru The reaction is reversible, a property that is sometimes exploited in organic synthesis. spegroup.ruwikipedia.org Introducing a second sulfonic acid group onto the already sulfonated ring would require forcing conditions. The incoming electrophile (SO₃) would be directed primarily to the C5 position, which is activated by the ethylamino group and not sterically hindered by the adjacent sulfonic acid group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Ethylamino)-3-nitro-toluene-4-sulphonic acid and 2-(Ethylamino)-5-nitro-toluene-4-sulphonic acid | masterorganicchemistry.comsciencemadness.org |

| Chlorination | Cl₂, FeCl₃ | 3-Chloro-2-(ethylamino)toluene-4-sulphonic acid and 5-Chloro-2-(ethylamino)toluene-4-sulphonic acid | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | 2-(Ethylamino)toluene-4,5-disulphonic acid | spegroup.ru |

Condensation and Polymerization Reactions

The bifunctional nature of this compound, possessing both an amine and a sulfonic acid group on an aromatic ring, allows it to participate in various condensation and polymerization reactions.

Condensation Reactions (Azo Dye Formation) : A classic reaction of aromatic amines is their conversion into azo dyes. researchgate.netscienceworldjournal.org This process involves two steps: diazotization and azo coupling. The ethylamino group of this compound can be treated with a cold solution of sodium nitrite (NaNO₂) in a strong acid (e.g., HCl) to form a diazonium salt. unb.ca This diazonium salt is a weak electrophile and will subsequently react with an electron-rich coupling component, such as a phenol or another aromatic amine, to form a highly colored azo compound. The sulfonic acid group enhances the water solubility of the resulting dye, a desirable property for textile applications. orientjchem.org

Polymerization Reactions : Aromatic sulfonic acids can undergo condensation polymerization with aldehydes, most notably formaldehyde (B43269). google.com In this type of reaction, formaldehyde acts as a linker, forming methylene (B1212753) bridges between the aromatic rings of the sulfonic acid monomers. This process results in the formation of a polymer resin. google.com It is plausible that this compound could act as a monomer in such a polymerization, yielding a complex polymer with both sulfonic acid and ethylamino functional groups. These functional groups could provide sites for further cross-linking or modification of the polymer's properties.

Advanced Analytical Methodologies for 2 Ethylamino Toluene 4 Sulphonic Acid

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of 2-(Ethylamino)toluene-4-sulphonic acid, offering powerful separation capabilities essential for isolating the compound from complex matrices. Various chromatographic modes are utilized, each tailored to the specific analytical challenge at hand.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice.

Method development for related aromatic sulphonic acids often involves the use of C18 (ODS) columns, which provide a non-polar stationary phase. jocpr.comjocpr.com The separation is achieved by employing a polar mobile phase, typically a buffered aqueous solution mixed with an organic modifier such as acetonitrile (B52724) or methanol (B129727). jocpr.comnih.gov A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is frequently used to ensure the efficient separation of the target analyte from impurities with varying polarities. jocpr.comjocpr.com For detection, a UV detector is standard, with monitoring at a wavelength where the analyte exhibits strong absorbance, such as around 222-225 nm for similar compounds. nih.govcdc.gov

More advanced HPLC methods include mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity. sielc.com Another novel approach, termed BIST™ (Bridge Ion Separation Technology), enables the retention of anionic analytes like sulphonic acids on a negatively-charged, cation-exchange column by using a multi-charged positive buffer in a highly organic mobile phase. sielc.com

Table 1: Typical HPLC Parameters for Aromatic Sulphonic Acid Analysis This table is generated based on data from related compound analyses.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | jocpr.comjocpr.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.1-0.2% Ortho-phosphoric acid) | jocpr.comnih.gov |

| Mobile Phase B | Acetonitrile | jocpr.comjocpr.comnih.gov |

| Elution | Gradient | jocpr.comjocpr.com |

| Flow Rate | 1.0 - 2.0 mL/min | nih.govsielc.com |

| Detection | UV at 222-225 nm | nih.govcdc.gov |

| Column Temperature | 27-30 °C | nih.govnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Due to its non-volatile nature, this compound cannot be directly analyzed by Gas Chromatography (GC). Analysis via GC requires a derivatization step to convert the analyte into a more volatile and thermally stable form.

One established derivatization method for sulphonic acids is esterification. For instance, toluenesulphonic acid isomers can be converted into their corresponding ethyl esters by reacting them with triethyl orthoformate. researchgate.net The resulting volatile esters can then be separated and detected by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

Another powerful technique is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). nih.govresearchgate.net In this method, the sample is heated to a high temperature (e.g., 500 °C) in the absence of oxygen, causing the thermal decomposition of the sulphonated aromatic amine into smaller, characteristic volatile fragments. nih.govscribd.com These fragments, such as aniline (B41778), are then separated by the GC column and identified by the mass spectrometer. This technique is particularly useful for the qualitative characterization of such compounds in complex matrices. nih.govresearchgate.net

Table 2: Derivatization Approaches for GC Analysis of Aromatic Sulphonic Acids This table outlines general strategies applicable for making sulphonic acids amenable to GC analysis.

| Method | Principle | Detection | Reference |

|---|---|---|---|

| Esterification | Conversion of the sulphonic acid group to a volatile ester (e.g., ethyl ester using triethyl orthoformate). | GC-FID, GC-MS | researchgate.net |

| Pyrolysis (Py-GC/MS) | Thermal decomposition at high temperature (e.g., 500 °C) to produce characteristic volatile fragments. | GC-MS | nih.govresearchgate.netscribd.com |

Ion Chromatography for Sulphonate Detection

Ion Chromatography (IC) is a highly effective technique for the direct determination of ionic species, including the sulphonate anion of this compound. nih.gov This method separates ions based on their interaction with an ion-exchange resin.

For the analysis of sulphonic acids, anion-exchange chromatography is employed. ijpsr.com A typical IC system for this purpose uses an anion-exchange column and a suppressed conductivity detector, which provides high sensitivity by reducing the background conductivity of the eluent. nih.govijpsr.com The mobile phase often consists of a sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution, and a gradient elution can be used to separate a wide range of sulphonic acids in a single run. nih.gov The inclusion of organic solvents like methanol or acetonitrile in the eluent can help in optimizing the separation of aromatic sulphonates. nih.gov This method is particularly valuable for quantifying sulphonates in aqueous samples. nih.govresearchgate.net

Table 3: Illustrative Ion Chromatography Conditions for Sulphonic Acid Analysis This table is based on established methods for a range of sulphonic acids.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Anion-exchange (e.g., Metrosep A Supp1) | ijpsr.com |

| Mobile Phase | NaOH gradient, potentially with CH₃OH or CH₃CN | nih.gov |

| Detection | Suppressed Conductivity | nih.govijpsr.com |

| Application | Quantification of sulphonates in aqueous matrices | nih.govresearchgate.net |

Spectrophotometric Detection Methods

Spectrophotometric methods, which measure the absorption or emission of light, are fundamental to the quantitative analysis of this compound, both as standalone techniques and as detection systems for chromatography.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is widely used for the quantification of aromatic compounds due to the presence of chromophores—in this case, the substituted benzene (B151609) ring—that absorb light in the ultraviolet range. As a standalone method, a solution of the purified compound can be analyzed by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on the Beer-Lambert law.

More commonly, UV-Vis spectroscopy serves as the detection principle in HPLC. nih.govthermofisher.com The UV spectrum of a related compound, p-Toluenesulphonic acid, shows significant absorbance below 230 nm, making wavelengths in this region suitable for sensitive detection. sielc.com The selection of an optimal wavelength is critical for achieving high sensitivity and minimizing interference from other components in the sample matrix. For quantitative HPLC analysis, methods often employ detection at specific wavelengths like 222 nm or 225 nm. nih.govcdc.gov

Table 4: UV Detection Parameters for Aromatic Sulphonic Acids This table provides data relevant to the UV-Vis analysis of the analyte class.

| Analyte Class | Typical λmax Range | Application | Reference |

|---|---|---|---|

| Aromatic Sulphonic Acids | ~220 - 230 nm | HPLC-UV Detection | nih.govcdc.govsielc.com |

Fluorometric Methods for Derivatized Products

Fluorometric methods offer superior sensitivity and selectivity compared to UV-Vis absorption spectroscopy. These methods are based on the detection of fluorescence emitted by an analyte after it has been excited by light of a specific wavelength. Since this compound is not natively fluorescent, a derivatization step with a fluorescent labeling reagent is required.

The secondary amine group in the molecule is a prime target for derivatization. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) are known to react with secondary amines to produce highly fluorescent derivatives. nih.gov These derivatives can then be separated by HPLC and detected with a fluorescence detector, allowing for quantification at very low concentrations. nih.gov

The development of novel fluorescent labels is an active area of research. For example, a reagent named TSTPE was synthesized to label carboxylic acids, demonstrating the principle of creating bespoke reagents to achieve high sensitivity for a target class of analytes via HPLC with fluorescence detection. nih.gov A similar strategy could be developed specifically for aromatic sulphonic amines to enable trace-level analysis.

Table 5: Potential Fluorescent Derivatization for Secondary Amines This table outlines a relevant derivatization strategy for fluorometric detection.

| Reagent | Target Functional Group | Principle | Reference |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amines | Forms a highly fluorescent adduct, separable by RP-HPLC and detected by a fluorescence detector. | nih.gov |

| o-phthalaldehyde (OPA) | Primary Amines | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole product. (Note: Not directly reactive with the secondary amine of the target compound). | nih.gov |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ionic species based on their electrophoretic mobility in an electric field. For compounds like this compound, which exist as anions in neutral to alkaline buffer systems, Capillary Zone Electrophoresis (CZE) is a particularly effective mode.

The fundamental principle of CZE involves the differential migration of analytes within a narrow-bore fused-silica capillary filled with a conductive buffer solution. The separation is driven by two main phenomena: electrophoretic flow (the movement of charged ions towards the electrode of opposite polarity) and electroosmotic flow (the bulk flow of the buffer solution). Since the sulfonic acid group is strongly acidic, it is deprotonated over a wide pH range, giving the molecule a net negative charge.